N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
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Overview
Description
N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a complex organic compound that belongs to the class of oxalamides This compound is characterized by its unique structure, which includes an indoline moiety, a piperazine ring, and an oxalamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide typically involves multiple steps:
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Formation of the Indoline Derivative: : The synthesis begins with the preparation of the 1-methylindoline derivative. This can be achieved through the reduction of 1-methylindole using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).
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Piperazine Derivative Preparation: : The next step involves the synthesis of the 4-methylpiperazine derivative. This can be synthesized by reacting piperazine with methyl iodide under basic conditions.
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Coupling Reaction: : The indoline and piperazine derivatives are then coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate compound.
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Oxalamide Formation: : Finally, the intermediate is reacted with oxalyl chloride to form the desired oxalamide compound. This step typically requires the presence of a base such as triethylamine to neutralize the hydrochloric acid generated during the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC)
Bases: Triethylamine, sodium hydroxide (NaOH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohol derivatives.
Scientific Research Applications
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Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
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Biology: : In biological research, the compound may be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
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Medicine: : The compound’s potential pharmacological properties could be explored for the development of new therapeutic agents. Its structural features suggest it may interact with various biological pathways.
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Industry: : In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N1-isobutyl-N2-(2-(1-methylindolin-5-yl)ethyl)oxalamide: Lacks the piperazine ring, which may affect its reactivity and biological activity.
N1-isobutyl-N2-(2-(4-methylpiperazin-1-yl)ethyl)oxalamide: Lacks the indoline moiety, which could influence its chemical properties and applications.
Uniqueness
N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is unique due to the presence of both the indoline and piperazine rings, along with the oxalamide functional group. This combination of structural features provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-methylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N5O2/c1-16(2)14-23-21(28)22(29)24-15-20(27-11-9-25(3)10-12-27)17-5-6-19-18(13-17)7-8-26(19)4/h5-6,13,16,20H,7-12,14-15H2,1-4H3,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYGBUKLMYFXME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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